(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
CAS No.: 136552-06-2
Cat. No.: VC21541165
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136552-06-2 |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
| Standard InChI Key | BXRZCDISGRVJCA-KRWDZBQOSA-N |
| Isomeric SMILES | C1CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative that plays a crucial role in organic synthesis, particularly in the field of peptide chemistry. This compound is notable for its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Synthesis Methods
The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid typically involves the protection of the amino group of azetidine-2-carboxylic acid with a fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting azetidine-2-carboxylic acid with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using techniques like recrystallization or chromatography.
Synthesis Steps
-
Starting Material: Azetidine-2-carboxylic acid.
-
Protection of the Amino Group: Reaction with Fmoc chloride in the presence of a base.
-
Purification: Techniques such as recrystallization or chromatography.
Chemical Reactions and Applications
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the synthesis of diverse functionalized azetidine derivatives, which are valuable in the production of pharmaceuticals and biologically active molecules.
Types of Reactions
-
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: Removal of the Fmoc group under basic conditions, typically using piperidine in DMF.
Applications
-
Chemistry: Building block in peptide synthesis.
-
Biology: Used in studying enzyme mechanisms and protein interactions.
-
Medicine: Precursor in the synthesis of pharmaceutical compounds.
-
Industry: Production of fine chemicals and advanced materials.
Comparison with Similar Compounds
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is distinct from other Fmoc-protected amino acids due to its azetidine ring, which imparts unique steric and electronic properties. This makes it particularly useful in synthesizing peptides with constrained conformations, enhancing biological activity and stability.
Similar Compounds
-
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring instead of azetidine.
-
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)proline: Features a proline ring.
-
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine: An alanine derivative with an Fmoc group.
Biological Activity and Research Applications
The biological activity of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is primarily related to its role as a precursor in the synthesis of biologically active molecules. It is used in the study of enzyme mechanisms and protein interactions, contributing to advancements in medicinal chemistry and pharmacology.
Research Applications
-
Chemistry: Building block for complex organic molecules.
-
Biology: Enzyme mechanism studies and protein interaction research.
-
Medicine: Synthesis of pharmaceutical compounds with chiral centers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume